Technical Whitepaper: Physicochemical Profiling and Analytical Validation of (S)-3-((4-Fluorophenyl)thio)pyrrolidine Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Analytical Validation of (S)-3-((4-Fluorophenyl)thio)pyrrolidine Hydrochloride
Executive Summary
(S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride (CAS: 1353995-35-3) is a highly versatile chiral building block utilized extensively in modern drug discovery. The integration of a privileged pyrrolidine scaffold with a lipophilic fluorophenyl thioether moiety makes it an ideal precursor for synthesizing CNS-active agents and kinase inhibitors. This whitepaper provides an authoritative guide on its physicochemical properties—specifically exact mass and molecular weight—alongside field-proven analytical and synthetic protocols designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the distinction between nominal mass, average molecular weight, and exact mass is critical for structural validation in1[1]. The hydrochloride salt form ensures chemical stability and aqueous solubility, while the free base participates in downstream synthetic functionalization.
Table 1: Physicochemical Properties of (S)-3-((4-Fluorophenyl)thio)pyrrolidine
| Property | Value |
| CAS Registry Number | 2[2] |
| Chemical Formula (Salt) | C10H13ClFNS |
| Chemical Formula (Free Base) | C10H12FNS |
| Molecular Weight (Salt) | 2[2] |
| Molecular Weight (Free Base) | 197.27 g/mol |
| Exact Mass (Salt) | 233.0441 Da |
| Exact Mass (Free Base) | 197.0674 Da |
| Monoisotopic Ion[M+H]+ | 198.0753 m/z |
Causality of Mass Metrics: In drug metabolism and pharmacokinetic (DMPK) studies, the average molecular weight (233.74 g/mol ) is used for stoichiometric calculations during synthesis. However, the exact mass (197.0674 Da for the free base) is required for HRMS to differentiate the target compound from3[3].
Analytical Methodologies (Self-Validating Protocols)
To ensure the integrity of the (S)-enantiomer, a dual-pronged analytical approach utilizing HRMS and Chiral HPLC is mandatory.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Objective: Verify the elemental composition via exact mass measurement.
-
Causality: The secondary amine is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice. The target [M+H]+ ion must be detected at m/z 198.0753.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid facilitates ionization and ensures the compound remains in its protonated state.
-
Instrument Setup: Utilize a Q-TOF or Orbitrap mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Acquisition: Scan the m/z range of 100–500.
-
Validation: Extract the ion chromatogram (EIC) for m/z 198.0753. The mass error must be < 5 ppm compared to the 1[1].
-
Chiral HPLC Protocol for Enantiomeric Excess (ee)
-
Objective: Confirm the stereochemical purity of the (S)-enantiomer against its (R)-counterpart.
-
Causality: Pyrrolidine derivatives often exhibit stereospecific pharmacological activities. A 4[4] provides the necessary chiral recognition through hydrogen bonding and steric interactions.
-
Step-by-Step Methodology:
-
Column Selection: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). Note: DEA is critical to suppress secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the column, preventing peak tailing.
-
Flow Rate & Detection: 1.0 mL/min, UV detection at 230 nm.
-
Validation: Calculate the resolution (Rs) between the (S) and (R) peaks. An Rs > 1.5 and an ee > 99% validate the batch for synthetic use.
-
Analytical validation workflow for structural and chiral integrity.
Synthetic Workflows & Applications
The secondary amine of the pyrrolidine ring is a highly reactive nucleophile, making this compound an excellent precursor for diverse medicinal chemistry scaffolds.
N-Derivatization Protocol (Self-Validating System)
-
Objective: Synthesize an N-acyl derivative while preserving the (S)-stereocenter.
-
Causality: The reaction must be performed under mildly basic conditions to liberate the free base from the HCl salt in situ, without causing racemization at the C3 position.
-
Step-by-Step Methodology:
-
Freebasing & Initiation: Suspend 1.0 eq of (S)-3-((4-Fluorophenyl)thio)pyrrolidine HCl in anhydrous Dichloromethane (DCM) at 0°C. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the HCl and scavenge the acid generated during the reaction.
-
Electrophile Addition: Dropwise add 1.1 eq of the desired acid chloride. Maintain the temperature at 0°C for 30 minutes to prevent exothermic degradation, then warm to room temperature.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation: Analyze the crude product via LC-MS. The disappearance of the m/z 198.0753 peak and the appearance of the target [M+H]+ peak confirms conversion.
-
Synthetic functionalization pathways for the pyrrolidine secondary amine.
References
-
Sigma-Aldrich. "(S)-3-((4-fluorophenyl)thio)pyrrolidine hydrochloride | 1353995-35-3". Sigma-Aldrich. URL: 5
-
IT Services, University of Arkansas. "High-Quality (S)-3-((4-Fluorophenyl)thio)pyrrolidine". UARK.edu. URL: 2
-
Xiaoyan Chen, Dafang Zhong, Cen Xie. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies". Chromatography Online. URL: 3
-
MtoZ Biolabs. "What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?". MtoZ Biolabs. URL: 1
-
Benchchem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers". Benchchem. URL: 4
